Angiotensinogen (1-14), human mechanism of action in cardiovascular regulation.
Angiotensinogen (1-14), human mechanism of action in cardiovascular regulation.
An In-Depth Technical Guide to Angiotensinogen (1-14): The Initiating Substrate in Cardiovascular Regulation
Executive Summary
Angiotensinogen (1-14), the N-terminal tetradecapeptide fragment of the precursor protein Angiotensinogen (AGT), represents the genesis of the Renin-Angiotensin System (RAS), a hormonal cascade fundamental to cardiovascular homeostasis.[1][2] Its primary and most critical function is to serve as the exclusive substrate for the enzyme renin.[3][4][5] The cleavage of Angiotensinogen (1-14) by renin is the initial, rate-limiting step that unleashes a cascade of peptide hormones, principally Angiotensin II, which exert powerful effects on blood pressure, fluid balance, and vascular tone.[6] While often viewed as a passive precursor, the generation and processing of this fragment are central to both physiological regulation and the pathophysiology of numerous cardiovascular diseases, including hypertension, cardiac fibrosis, and heart failure.[7][8] This guide provides a detailed examination of the mechanism of action of Angiotensinogen (1-14), explores the broader RAS context, outlines key experimental methodologies for its study, and discusses its significance as a therapeutic focal point.
The Renin-Angiotensin System (RAS): A Dual-Axis Paradigm
To comprehend the role of Angiotensinogen (1-14), one must first understand the system it initiates. The RAS is no longer considered a simple linear pathway but a complex, dual-axis system with often opposing effects.
The Classical (Pressor) Axis: This is the canonical pathway initiated by the cleavage of Angiotensinogen. Angiotensinogen is secreted by the liver, and its N-terminal is cleaved by renin (released from the kidneys) to form the inactive decapeptide Angiotensin I (Ang I).[9][10] As Ang I circulates, primarily through the lungs, Angiotensin-Converting Enzyme (ACE) cleaves off two C-terminal amino acids to form the octapeptide Angiotensin II (Ang II), the system's primary effector.[9][11][12] Ang II binds predominantly to the Angiotensin II Type 1 Receptor (AT1R), triggering a cascade of physiological responses including:
-
Potent Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an acute increase in blood pressure.[13][14]
-
Aldosterone Release: Stimulation of the adrenal cortex to release aldosterone, promoting sodium and water retention by the kidneys.[10][15]
-
Sympathetic Nervous System Activation: Enhancement of sympathetic outflow.[16]
-
Cellular Growth and Fibrosis: In chronic settings, Ang II promotes cardiac hypertrophy, fibroblast proliferation, and extracellular matrix deposition, contributing to organ damage.[17][18]
The Counter-Regulatory (Depressor) Axis: A second axis serves to counterbalance the effects of the classical pathway. The key enzyme is Angiotensin-Converting Enzyme 2 (ACE2), which can degrade Ang II into the heptapeptide Angiotensin-(1-7).[19] ACE2 can also cleave Ang I to form Angiotensin-(1-9).[20][21]
-
Angiotensin-(1-7): This peptide acts primarily through the Mas receptor, mediating effects that often oppose those of Ang II, such as vasodilation and anti-proliferative actions.[11][14]
-
Angiotensin-(1-9): This peptide has been shown to have beneficial cardiovascular effects, such as attenuating cardiac fibrosis, by acting on the Angiotensin II Type 2 Receptor (AT2R).[21]
This dual-axis system is visually represented below.
Angiotensinogen (1-14): The Initiating Substrate
Molecular Profile: Human Angiotensinogen (1-14) is a peptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn. It is not typically found as an independent circulating hormone but exists as the N-terminal end of the full ~50-60 kDa angiotensinogen glycoprotein.[22] The full protein is the only known biological precursor for all angiotensin peptides, making it a critical control point in the system.[5][7][8]
Biochemical Function: The defining action of Angiotensinogen (1-14) is to act as the substrate for renin, an aspartyl protease. Renin specifically cleaves the peptide bond between Leucine (residue 10) and Valine (residue 11) of the full AGT sequence, releasing the decapeptide Angiotensin I.[23][24] This enzymatic reaction is the principal determinant of the rate of Ang II production and, consequently, RAS activity.[6]
For research purposes, synthetic versions such as Acetyl Angiotensinogen (1-14) are often used. The N-terminal acetylation enhances the peptide's stability by increasing its resistance to degradation by exopeptidases, making it an ideal substrate for in vitro renin activity assays.[25]
Mechanism of Action in Cardiovascular Regulation
The influence of Angiotensinogen (1-14) on cardiovascular regulation is almost entirely indirect, mediated through its conversion into downstream active peptides.
3.1 The Rate-Limiting Gateway to RAS Activation The concentration of circulating angiotensinogen is close to the Michaelis-Menten constant (Km) for its reaction with renin.[26] This is a crucial point of regulation; unlike many enzymatic reactions where the substrate is in vast excess, here, physiological or pathological fluctuations in angiotensinogen levels directly influence the rate of Ang I generation.[26] Therefore, the availability of the Angiotensinogen (1-14) sequence as a substrate for renin is a key determinant of long-term blood pressure control.[26]
3.2 Local Tissue RAS and Paracrine/Autocrine Effects While the liver is the primary source of circulating angiotensinogen, both AGT mRNA and the protein itself have been identified in various tissues, including the heart, kidneys, and blood vessels.[14][23] This allows for the existence of local RAS, where Ang II can be generated and act at a tissue level, independent of the systemic circulation.[27] In these local systems, the Angiotensinogen (1-14) sequence serves as the substrate for locally produced renin or other enzymes, leading to paracrine (acting on nearby cells) and autocrine (acting on the same cell) effects that contribute to tissue remodeling and inflammation.[23][28] For example, studies have shown that podocytes in the kidney can convert Angiotensinogen (1-14) into both Ang I and Ang-(1-7), highlighting complex local processing.[29]
3.3 Downstream Pathophysiological Consequences The unregulated processing of Angiotensinogen (1-14) and subsequent overproduction of Ang II are central to the development of cardiovascular disease. Through AT1R activation, chronic Ang II elevation contributes to:
-
Hypertension: Sustained vasoconstriction and volume expansion lead to chronically elevated blood pressure.[11]
-
Cardiac Hypertrophy and Fibrosis: Ang II is a potent growth factor for cardiac myocytes and fibroblasts, leading to a maladaptive increase in heart muscle mass and the deposition of collagen (fibrosis), which stiffens the ventricle and impairs function.[17][18] ACE inhibitors have been shown to reduce myocardial fibrosis, underscoring the role of the Ang II pathway.[30]
-
Atherosclerosis and Endothelial Dysfunction: Ang II promotes inflammation, oxidative stress, and endothelial dysfunction, all of which are key processes in the formation of atherosclerotic plaques.[7][19]
3.4 Evidence of Direct Action Evidence for direct physiological actions of Angiotensinogen (1-14) is sparse. However, one study reported that at micromolar concentrations, it can induce the contraction of isolated rat femoral resistance vessels.[24] This effect was diminished by an Ang II receptor antagonist, suggesting the effect could be due to either weak cross-reactivity at the AT1R or, more likely, rapid local conversion of the substrate to Ang II by enzymes present in the vessel wall.[24]
Therapeutic Targeting: From Product to Precursor
For decades, the primary therapeutic strategy for inhibiting the RAS has focused on blocking the downstream enzymes (ACE inhibitors) or receptors (Angiotensin Receptor Blockers, ARBs).[13][15] However, a paradigm shift is underway, with a new focus on targeting the very origin of the cascade: angiotensinogen itself. By reducing the synthesis of the AGT protein in the liver, the availability of the Angiotensinogen (1-14) substrate is diminished, leading to a reduction in the formation of all subsequent angiotensin peptides.
RNA interference (RNAi) therapies, such as the small interfering RNA (siRNA) Zilebesiran, are designed to silence the AGT gene in hepatocytes.[7][31] This approach has shown promise in providing sustained, long-term blood pressure control with infrequent dosing, potentially improving patient adherence and outcomes in the treatment of hypertension.[12][31]
Key Experimental Protocols
Investigating the role of Angiotensinogen (1-14) requires specific and validated methodologies.
5.1 Plasma Renin Activity (PRA) Assay This assay is a cornerstone for assessing RAS activation and is a primary application for synthetic Angiotensinogen (1-14) substrates.[25] It measures the rate at which endogenous renin in a plasma sample generates Ang I from an excess of substrate.
-
Objective: To quantify the functional activity of renin in plasma.
-
Principle: Plasma is incubated at 37°C with an exogenous substrate (e.g., Acetyl Angiotensinogen (1-14)). The generated Ang I is then quantified, typically by ELISA or RIA. A control sample kept at 0-4°C is used to correct for any pre-existing Ang I or non-enzymatic generation.[25]
Step-by-Step Methodology:
-
Sample Collection: Collect venous blood into chilled EDTA-containing tubes to inhibit metalloproteases. Centrifuge at 4°C to separate plasma and store immediately at -80°C.
-
Reagent Preparation: Prepare a protease inhibitor cocktail to prevent the degradation of newly formed Ang I. Prepare a generation buffer to maintain an optimal pH for renin activity (approx. pH 6.0).[25]
-
Assay Setup: Thaw plasma samples on ice. For each sample, prepare two aliquots.
-
Test Sample: To 0.5 mL of plasma, add the protease inhibitor cocktail and generation buffer.
-
Control Sample: Prepare identically to the test sample.
-
-
Incubation:
-
Termination: Stop the reaction by placing all tubes on ice.
-
Quantification of Angiotensin I: Measure the concentration of Ang I in both test and control samples using a validated Angiotensin I ELISA kit. A standard curve is generated with known Ang I concentrations to interpolate the sample values.[25]
-
Calculation of PRA:
5.2 Ex Vivo Vascular Reactivity Assay This method assesses the direct effect of peptides on blood vessel contraction or relaxation.
-
Objective: To determine if Angiotensinogen (1-14) has direct vasoconstrictor properties.
-
Principle: A small artery segment is mounted in an organ bath or wire myograph, and changes in isometric tension are recorded in response to the cumulative addition of the peptide.
Step-by-Step Methodology:
-
Tissue Harvest: Humanely euthanize a laboratory animal (e.g., rat) and carefully dissect a resistance artery (e.g., femoral or mesenteric artery). Place it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Vessel Mounting: Under a microscope, clean the artery of surrounding tissue and cut it into small rings (~2 mm). Mount the rings on the wires of a myograph in a chamber filled with oxygenated buffer at 37°C.
-
Equilibration: Allow the vessel to equilibrate for 60-90 minutes, normalizing it to a baseline tension.
-
Viability Check: Test vessel viability by inducing contraction with a high-potassium solution or phenylephrine, followed by relaxation with acetylcholine to confirm endothelial integrity.
-
Dose-Response Curve: Add Angiotensinogen (1-14) to the bath in a cumulative, log-incremental manner (e.g., 1 nM to 10 µM). Record the change in tension after each addition until a maximal response is achieved.[24]
-
Mechanistic Probes: Repeat the dose-response curve in the presence of specific inhibitors, such as an AT1R blocker (e.g., Losartan) or a renin inhibitor (e.g., Aliskiren), to determine the mechanism of any observed contraction.[24]
Summary of Key Angiotensin Peptides
The following table summarizes the key peptides derived from the initial cleavage of Angiotensinogen.
| Peptide | Generating Enzyme(s) | Primary Receptor(s) | Primary Cardiovascular Effect(s) |
| Angiotensin I | Renin | Biologically inactive precursor | Serves as substrate for ACE and ACE2.[9] |
| Angiotensin II | ACE, Chymase | AT1R, AT2R | Potent vasoconstriction, aldosterone release, pro-fibrotic, pro-hypertrophic.[13][18][19] |
| Angiotensin-(1-7) | ACE2 | Mas | Vasodilation, anti-proliferative, anti-fibrotic; generally opposes Ang II effects.[11][32] |
| Angiotensin-(1-9) | ACE2 | AT2R | Anti-hypertrophic, anti-fibrotic.[21] |
Conclusion
Angiotensinogen (1-14) stands at the apex of the most powerful hormonal system in cardiovascular regulation. While its own direct biological activity appears minimal, its role as the indispensable substrate for renin makes it the gatekeeper of the entire RAS cascade. The rate of its cleavage dictates the production of Angiotensin II, thereby profoundly influencing blood pressure and long-term cardiovascular health. Understanding its function is not only critical for basic research into cardiovascular physiology but is also the foundation for next-generation therapeutic strategies aimed at treating hypertension and related diseases by targeting the very source of the RAS.
References
- Echelon Biosciences. Angiotensinogen (1-14) Renin Substrate, porcine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_b-NgPo_N4zYxuB83AnrD8hsD1HbpTYhtkLsB7gLEuFYtnL-76gCFlSbJ7NAN0BT5F8nDxfVqSaQAPC_4jg3yQSF9nq6jl-a1sf1MAQ6DdqHIuMahF4tOILLeT-e2tN3aRXwCLhfHwXbeGgR8ge_B29cUa5jZ8CQf-Gk2v_JMhsPGeR16lLe50bQrfw==]
- Benchchem. In-Depth Technical Guide: Preliminary Studies Using Acetyl Angiotensinogen (1-14), Porcine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCjo0w2tO8jyrK8KkbGfI1OoIR6BW6HWCtpUNKhOeaiU2LzQy284N7OP5ndKpzDMbVh_e8M0veUJCAcXCgvzi4cXc3JF2bt8dQXmpWqKbN16nqRn1ZTooL0tlHgUSpT7IOHGKtvo5izBqiqQ48QlxCwsjCAyIJkxGnzutU-obQekzwyXhj8V-0m6BQhGEmTYcclFmARA9Vei1v8W5e6E5zXC6Irpkh_NDJmU8-L3TAq3R1Hg==]
- Benchchem. Acetyl Angiotensinogen (1-14), Porcine: A Technical.... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjnqWzKHIx0pZxB104woWz72kDZfsrMSrkWORtmyT-HUCw96lHrJA5USdVqrzY1Kju7I2z3JY8PteilOoEoECdbUbd_v6tsLYhvhy95f1VTM7j6YTUhn0DnqYkiRYzL7jJImAs4tqFRD4pG7SrC7pXhWjuSGnSoLp7jLdibxGVSXtwVuw9LXZj5l_Lus7Ws_xBo8v_jySO3sMQT3XcplU0pxA=]
- Lu, H., et al. (2024). Angiotensinogen as a Therapeutic Target for Cardiovascular and Metabolic Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo1mXOoDQGXwyWj-Xy3U0xiAhc_WhxBNG2EjWImDYzcONhDY_BzdwyP7-Za7ud6v2r1tKB1o18Q68B2HIPRKaYGaWtJX5MRBtQV9TsD1J7kSOiphxFqsqC2noskQQKV_HwPLq48NfJ1opb0BB4z6wi6G_UhlM=]
- GenScript. Angiotensinogen (1-14), human. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyXzCfaFhV0PlIAuguo1Ww33tW1BH5qrya97hYkzTmQeDkAQB8J0KHeEQRvpE15YJCX6H3n-c_r6xAuKni1BseXk3HwHrl99-gXciAWxz-PLVAUMSe0hYAnCghf4dur-BHw5px5sj4Z1jpK9UThSV6upW-Uv5ZPkPHhaSsP5kP_FDvdw=]
- Abcepta. Angiotensinogen (1-14), human - Synthetic Peptide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAgy-daaZ0XruRNO_IQd54F2Yn0Bs93TXPaAvfR6Nuwo70XjkyPcGxkoyn18XYxcb1HLws65gi96-jGB7xRidbQiGUQ4u5uBvhi71OikQZGa-mVQ9EBmkgWvUmiX7NNOxlknfTZfkEsy3wTLaOKhQadZ-6Yp6W3H6gbXF8OLo=]
- Sigma-Aldrich. Angiotensinogen 1-14 Renin Substrate porcine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEojncNcIkpnHqCglKKM1fk10598bG_-6jxmjB-V2lPmfzTF6p0dbAVWSYfu0a8IwxzxE3dQVE2QeJ7uzyeFgq3IYgmq3wkaFGaQ7uMS3c99cYFnFcH8m9PIFGGvLSXXsWoBF7-kBSJlZShp0cgwxMW9KOm]
- Lu, H., et al. (2024). Angiotensinogen as a Therapeutic Target for Cardiovascular and Metabolic Diseases. PubMed. [URL: https://vertexaisearch.cloud.google.
- Zhou, A., et al. (2021). Angiotensinogen and the Modulation of Blood Pressure. Frontiers in Cardiovascular Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBM1xCJEA0bFK47nNB2GOfoJ51VW8eh5jv4dFZtDjOUUfCY2Aiy7aC2P-IbiNk0B5AQRuLxcx6wspW1vUwT4sq-zxq9fa6Y-H6rFfKbv6FWnRjoAJ2ZZW5EF1PRKmFQ66un0DGcXhjR5Am-P13saFtyZiTOlH9bRufkBDrzLUHJRM24o2vQiEJUeCjj-TzLMzWxbb-2vaBDSb20D-9A==]
- Klett, C., et al. (1996). Physiological elevation in plasma angiotensinogen increases blood pressure. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyKVwZywjEGw_Eb4fcgXB34reqcCEEriyXr7fK3epGs_4661Z2YLzqDctPaVRcmEbcIvov2FGCwuZULxbzd190a21cBicT512im2Bb7x7xjP3WKBeSy9_jgQEjVaRpWOR3d3aRuo86GtD-QRL5hgWZ6GCmMQn3lXX1YbC5A0q3cWu04Rc=]
- Lu, H., et al. (2018). Renin-Angiotensin System and Cardiovascular Functions. Arteriosclerosis, Thrombosis, and Vascular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP7jcFEbezfEqBJdxxq2D048v_9MI2-5yGEG-WGydjtkU6qpLUPnF_3sgeyPxh2ztO7rewsEPINV_Qpq85yZDVboZySAj9Fw_mfWPQNFeoxyU-u6u4APNR1pxtZ9LLJLZKX8laj37q9KYuBfM=]
- Fountain, J.H. & Lappin, S.L. (2023). Physiology, Renin Angiotensin System. StatPearls. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH68dtrlV-FbwKwKOsVmN6UCJ00i_tG5a5fTUHAVegQJxYACy2Jdv3w8nlinns9N6_NazsEtQDiaHwWOwVHpNfpYWOiKrOLYsHwY6Ugaye38MLFsiz1mm9KAPP2BHmw0w8izh2HvrR-8A==]
- Wikipedia. Angiotensin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe4OPQhbH5HvEZRMF4qKc4-DlqqZXin-MCyo5phLhB1yYTJtBt9_sNWGlXpEwPozghaOApk9qev3Ft6aFUSM793Es1-La2FAWKvqX3O4MVJ41wripabVWJ_2I2JRzGLSHdIY_I]
- Chappell, M.C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute?. American Journal of Physiology-Heart and Circulatory Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtURaI3J8VfJ9qTKDJGRa_90WF_o75gqb52LU5aq9v_3IAZ4A_TnPPHGafObD8yWZw1Vm_Q4dN0T86uGfrtx84ifC0C4im4XMkCv3A9CRipUBwT1_W-UssJ3YZ3xyOAp6b85TraN_sShXfRko=]
- MedChemExpress. Angiotensinogen (1-14), human. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-ZtCmuAarnt724ewBXEytp5zULLBCe1u1wb7mgW1g0dUXarbzzAIV432ylTZ1B5SbqkSjaSx9cGY8QNwGpuHedYPtgO5sZN1Kw4ckthzjlT5D0a9DSmQUQ-ym6td8zqlojlrhrRoooWOS1-F6I_77oHsenDzOAQR31KV]
- de Cavanagh, E.M.V., et al. (2020). Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure. Comprehensive Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbjHqmiKMH-ZxPSmtIuUPvclmDRhln0bRl-EgOuiS5T7BF-gPbiz8PrRzGM7sqnw9fDEgni_NY-Q1wKtv4gU2aQuZUGqL_mN_JKssdSuMilesdv3g6jn5d81POXLt0B6xxUienSYS2Uzf3Gvi42sSJnFUSVEVm6Ox5XouMho522fJgYF-USJKcxsWhJifDFpKx01ek2IuMCitZx8NzZ12vaE0N]
- Dostal, D.E., et al. (1998). The Cardiac Renin-Angiotensin System. Circulation Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdLzKRCHmihQjdCOtkk4mWofsvWWAwq23mX_Ci8vARwODq2hH_U5kItdjv-4uO6PfYkLcTn9TQSemADqdSrRo-lRdzHkoTbnvreZI3Qiv8hrEuOhJ1Skoa63lTzzlbdzSxjKUsFe3n6BcKFaDhMFeFzxc=]
- Cleveland Clinic. Angiotensin: What It Is, Causes & Function. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzj7T6m22uQN6YTrb98N14dVZq9h8QPM1-VzrCsZaxS2RU4KMVgVyUwTNEKVXQ-s69KY5tE2z2UzzthV_o31Pnyrk00m_FDsWdYwbNP2un9WJNrXZjhudMPMbHPBZBGcoIGkUP0f1F2KIeGFpdEVqoKgy0qD7zQLy4Ogg=]
- EMBL-EBI. Angiotensinogen (IPR000227) - InterPro entry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuVLOIa0myTnMWvTxWYcKIAfWyHRt982iLxSEnmdoSn1fb5iaTiVaZpAc3LdLiAx8fzfVrCGKF0mUU0jzc_KCx4EwzWsszAB4Iy8wcNMEG-lJflk_FHDAlxGpy4sy5hDZ9wbbUjobvu2Mf-F9AKEGJ1oI=]
- Cayman Chemical. Angiotensinogen (1-14) (human) (trifluoroacetate salt). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENokf2gVlmJSz6bQGX4CgHtIQyd3W_pW4Uk18kJZ8cC6YVlvIZHImIRJUr2O3JEs9Ptvd3zQzkz0Mhz6qVqXdV4StMXA_shJFh4hmDwTnRqqX9za-cpJBF19EgdtgnvrxeJTyXwyRVpyCGou3rO4Bc46Bv6c4XwPzBx4MGXeVkVgluDs5nk-h73yogPdm3AYaCpm2A1_QIEBBynBi_IqrW3icvPCfCly4dHUbajX78H06jOAKiGZSER9pLUg==]
- Vaskuláris Gyógyászat. (2024). Direct Vascular Effects of Angiotensin II (A Systematic Short Review). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyHjr3N1TNLTTlJhcMyc1gtMBOw0mkzHrYpWZMmHSPtGT_1keVXwEiM8wCWLmsH0imMbOstdDHs7FT4LsRskeszZ_Y3LFVZKiHqSMAsO3jaKNa2SMMJqsTDPAlzYXLjwd7gw==]
- Campbell, D.J., et al. (1992). Measurement and characterization of angiotensin peptides in plasma. Journal of Hypertension. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE749SLKCi6PzC1wPbJic5bEN0bBsdkbBlvDHQP_fCs9QDJADVHgyluASCT3arFErQn10rY4IEBHJIoqnThFWCRgS3wJZ-CZc-3HjEGErQCZP0rnfmOpZLjjEdtiAnVDVI3esM=]
- APExBIO. Acetyl Angiotensinogen (1-14), porcine - Peptide Research Tool. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOPiho7XNdFX0CRW3hmjK454UeVPa45N8pir2v-cbdUgC-ZmUH4Aj8uZcEYCgQxMs-wiKYW2cfFeY6qaNMdXHY2rU-egiShxQcupZN6pnGMUI1ZR6mNSzqOc1wB8lPh15kjjMhLCwYgea5YKNUDIniztDTezjlSL1EuQ==]
- Munir, S. & Quintanilla Rodriguez, B.S. (2023). Angiotensin II. StatPearls. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0_VMJBFSNQaNnBjVeSvHwfmQB0wL16oWuwAVKervGzpulhLiJOciFrCxb33_qBesbaZab1tMMMZuFp4gUZS7p_FssID4ykTL0eQtveoWwDiPeLwsvb7xjGcap1LMuO6bH_KcmwSoH1g==]
- de Oliveira, G.G.A., et al. (2024). Exploratory Studies on RNAi-Based Therapies Targeting Angiotensinogen in Hypertension: Scoping Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGetR20B6LYvBAxSNpQNoCVAXJ4YQhCWTk6VVe7XDUIomS3cnaC31wccki1VtRI26_1FOTt5qVgYWuCYzrXuxQN9YfWe1PEBG8_ESl7_oirJ63kQBT7BiL-aDs307ubG5o=]
- Mehta, P.K. & Griendling, K.K. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. American Journal of Physiology-Cell Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzPoj0MqtX5BqOYHaBA5iaLzAciGIbNuGyrCnAupGszwJ_2asjw6naktkfqQgfmeZVHG_Km4RRmq77O2thFEiIroPGX4YpSGUB_sP2ysIeZQ3QYsGJZG_AFE9rl757r3R-dmtH2Pa0QrTOIk5wpOJGFHaO-deIdqHti9r-_sQ=]
- Lavoie, J.L. & Sigmund, C.D. (2021). The renin angiotensin aldosterone system and its therapeutic targets. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYagRSxPC0PO0LRBP5XKYJsGfZcXeKuJGA4Sh8EweXXh6SbV2RjNNyUTxWnq7pDmiyXCRTP1iyVv86jAwBN8vopkwjGz3Z8bj9rXLMBub52n8Y-Z-vSBrl7JW4SzhzFI0F4VULoRMaMVxl8xoLQt7EkNI0NgPjUoxy9-KB5OBpwFk6CtbTvXrCsn5_ivrvAENkIgvQ4Hlbkq8qaGgnGqX7Ilr3mda2qMWW2zhl5f5CiukQ]
- Marvar, P.J., et al. (2014). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews. [URL: https://vertexaisearch.cloud.google.
- Grobe, J.L., et al. (2006). Chronic angiotensin-(1–7) prevents cardiac fibrosis in DOCA-salt model of hypertension. American Journal of Physiology-Heart and Circulatory Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcFb9LhnlCpZrvghyrXe7C6xaGpu4KGJ2d8xioexYhmcnUsqZolnlOyOTzhCCPNbFA-h36KV9WIT2PaBd8slMUrX06eMzJV9wsAiMHzyGP6bVYo8JsKpco1GKzdiJGUuU1AjFVHbfLgW0iVi4A27phRJZmeetO5RKl4fYRE7U=]
- CPC Scientific. Angiotensinogen (1-14), human. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ0qDkOM8MvXK7D34YFRBfx-z_aXt_O59Z5ROMcvWgdbCPpeCIh5JK804IVK6nvVK2TukKruc9XbpukpNboETBlJkImnotUn8UKEdnkN4zzNDvIiS9db4wKB58EN1duCP8UJax2TOd_XcV249XVMJym_SGNHhxACk=]
- QIAGEN GeneGlobe. Renin-Angiotensin Signaling. [URL: https://vertexaisearch.cloud.google.
- Campbell, D.J., et al. (1992). Measurement and characterization of angiotensin peptides in plasma. Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZkkcueemx-GDu5hAwJK18sOrLg9QQLR9jIgJMJ1D719iGJRVeJHEpj86IHPOrFPSBA8sA8VrItzc6NqWp0GIgaHtwhLzz5jU8o8dKtatlC6MhtDOAW3cVVtLF-qoNL9tZVsfN67dMSsDFN6ygb0VtYrtK2HF7R1cObnfRFDy]
- Prieto-Carrasquero, M.C., et al. (2007). Characterization of renin-angiotensin system enzyme activities in cultured mouse podocytes. American Journal of Physiology-Renal Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQSP4VGo5GgrZClwW7uFr5-H9i2SyN3UnZiBY1MYbcHwCZA5u32p-N3RN7I2QY64rKjuOEZbON_d797r6tb44k9G0foJFmvr-q5SLYb0WBORVzCBD-jTBixOBuwJVZ0dzbfTBMlRvI68JBdJ2-EG1Joqc0Lh7Zt1D9WOv2BAM=]
- Lijnen, P.J. & Petrov, V.V. (2012). NEW TAKE ON THE ROLE OF ANGIOTENSIN II IN CARDIAC HYPERTROPHY AND FIBROSIS. Hypertension. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMex4U4GoorVx3DLRaOtgZWChJ2FBOPsrddCZl0PEL6cjfesoaAwHVSg4MWWdBL12OWE9f-dTK0C0tCiHL00uQ3Xw3hSITi_eYK9EliKg8GgYoy1lN8HFN7zskowrde4szam5xrLR1zSV66tc=]
- Wu, C., et al. (2024). Pathophysiology of Angiotensin II-Mediated Hypertension, Cardiac Hypertrophy, and Failure: A Perspective from Macrophages. International Journal of Molecular Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrB7nJq_d-uKMZwBCoxvY9i0qxElrwSuA852nPXzlQf_Y9LZPTpZesVuB5nacs6ULQUaFyqL5THQTN9Tq8H3AqO4hlUL1n1MRdNI6jkFy5oFvfcnovOqbg9y7VsIjo4ylU_Km6rC-5Wokm4tW-]
- Flores-Munoz, M., et al. (2012). Angiotensin-(1-9) Attenuates Cardiac Fibrosis in the Stroke-Prone Spontaneously Hypertensive Rat via the Angiotensin Type 2 Receptor. Hypertension. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYvveU6Anp_PDJTaATpzh5oJ42VTZRYYhujn7vRz3DsBRTG_z7wZHp6uPIn2DpmQOKircnhmejQj0Vw8-VeNFezV-ouzn7S73T7GR8BwkfYnLTUM9N-6MPQGuDtiEkCL_FFEeV9ScIkTROpBdyr60lz1_fshukJWTFUlu8TA==]
- Al-Sadr, A., et al. (2023). ACE inhibitors reduce the risk of myocardial fibrosis post-cardiac injury: a systematic review. Global Cardiology Science & Practice. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4Qryv50obK9uqffHCsvmtwz97t2TSdjOE9WvELoSgRvYYFvFj1mSmP7wWxi2xMe2duxujYkO7BMRbXeRVvbhW9J-5FYxl-WT-Yzfz0UQE_qmJmziLu_KeG4fKn27f1AUfNp_9oA7PgrEDArhdYSJWFbDHf0DJJdyhzBk1YYOrNXM0ES7V6RAF-5kRor0AyHVf0wBjvL49S3mIR1plTphxC7k-73hhsIWG5IjLBD0FcxqfrxML3Ox]
Sources
- 1. genscript.com [genscript.com]
- 2. Angiotensinogen (1-14), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 3. Angiotensinogen (1-14) Renin Substrate, porcine - Echelon Biosciences [echelon-inc.com]
- 4. Angiotensinogen 1-14 Renin Substrate porcine | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Angiotensinogen and the Modulation of Blood Pressure [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Angiotensinogen as a Therapeutic Target for Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Renin-Angiotensin System and Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Angiotensin - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 17. NEW TAKE ON THE ROLE OF ANGIOTENSIN II IN CARDIAC HYPERTROPHY AND FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathophysiology of Angiotensin II-Mediated Hypertension, Cardiac Hypertrophy, and Failure: A Perspective from Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. InterPro [ebi.ac.uk]
- 21. ahajournals.org [ahajournals.org]
- 22. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Angiotensinogen (1-14) (human) (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. bjcardio.co.uk [bjcardio.co.uk]
- 31. mdpi.com [mdpi.com]
- 32. journals.physiology.org [journals.physiology.org]
